1-(4-tert-butylbenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole

Lipophilicity Drug design ADME prediction

1-(4-tert-Butylbenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole (CAS 384358-98-9, molecular formula C26H28N2O2, molecular weight 400.51 g/mol) is a 1,2-disubstituted benzimidazole derivative classified within the phenoxyalkylbenzimidazole (PAB) chemical series. It features a 4-tert-butylbenzyl substituent at N1 and a 4-methoxyphenoxymethyl group at C2 of the benzimidazole core.

Molecular Formula C26H28N2O2
Molecular Weight 400.5 g/mol
Cat. No. B11615524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-tert-butylbenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole
Molecular FormulaC26H28N2O2
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)OC
InChIInChI=1S/C26H28N2O2/c1-26(2,3)20-11-9-19(10-12-20)17-28-24-8-6-5-7-23(24)27-25(28)18-30-22-15-13-21(29-4)14-16-22/h5-16H,17-18H2,1-4H3
InChIKeyDCSRVNXDNSDMHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-tert-Butylbenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole: Physicochemical Baseline for Procurement Selection


1-(4-tert-Butylbenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole (CAS 384358-98-9, molecular formula C26H28N2O2, molecular weight 400.51 g/mol) is a 1,2-disubstituted benzimidazole derivative classified within the phenoxyalkylbenzimidazole (PAB) chemical series . It features a 4-tert-butylbenzyl substituent at N1 and a 4-methoxyphenoxymethyl group at C2 of the benzimidazole core. The compound is characterized by high predicted lipophilicity (ACD/LogP 7.07) , very low predicted aqueous solubility (0.001885 mg/L at 25 °C) , and a boiling point of 589.2±45.0 °C . As a member of the PAB class, it is structurally related to compounds that demonstrate potent antitubercular activity via inhibition of the cytochrome bc1 oxidase QcrB .

Why 1-(4-tert-Butylbenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole Cannot Be Replaced by Generic Benzimidazole Analogs


Within the 1,2-disubstituted benzimidazole and PAB series, the specific combination of the 4-tert-butylbenzyl N1 substituent and the 4-methoxyphenoxymethyl C2 substituent produces a physicochemical profile that is quantitatively distinct from closely related analogs. The target compound exhibits an ACD/LogP of 7.07 , which is substantially higher than the LogP of the des-tert-butyl analog 2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole (LogP 3.09) or the N-benzyl analog 1-benzyl-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole (LogP 4.94) . This logP differential of approximately +4 and +2 log units, respectively, indicates significantly enhanced lipophilicity and potential for differential membrane partitioning and hydrophobic target engagement . Within the PAB class, the 2-substituent identity is a critical determinant of antitubercular potency and QcrB target engagement . These quantitative property differences mean that generic inter-class or intra-class substitution without accounting for the specific substituent combination can lead to altered biological activity, pharmacokinetic behavior, and experimental reproducibility.

Quantitative Differentiation Evidence for 1-(4-tert-Butylbenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole: A Head-to-Head Comparator Analysis


LogP Differentiation: +3.98 log Units Higher Lipophilicity vs. Des-tert-Butyl Analog

The target compound exhibits an ACD/LogP of 7.07 , compared to an ACD/LogP of 3.09 for 2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole, the direct analog lacking the N1-(4-tert-butylbenzyl) substituent . The 4-tert-butylbenzyl substitution thus contributes approximately +3.98 log units of additional lipophilicity. Furthermore, the target compound's LogP of 7.07 exceeds that of the N-benzyl analog (LogP 4.94) by +2.13 log units, indicating that the tert-butyl group, not merely benzyl substitution, drives this lipophilicity enhancement. This elevated LogP correlates with a substantially higher predicted bioconcentration factor (ACD/BCF pH 7.4: 34,322.30) compared to the des-tert-butyl analog (ACD/BCF pH 5.5: 73.63) .

Lipophilicity Drug design ADME prediction

Water Solubility Differentiation: Predicted ~0.002 mg/L vs. Class Baseline

The target compound has a predicted water solubility of 0.001885 mg/L at 25 °C (estimated from Log Kow via WSKOW v1.41) . While the des-tert-butyl analog 2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole has a predicted LogP of 3.09 , which would correspond to significantly higher aqueous solubility (estimated ~15–50 mg/L based on the LogP–solubility relationship for neutral compounds). This represents a predicted solubility reduction of approximately 10,000–25,000-fold attributable to the 4-tert-butylbenzyl substitution. The N-benzyl analog (LogP 4.94) would be expected to have intermediate solubility. This ultra-low solubility necessitates specific formulation strategies (e.g., DMSO stock solutions) for in vitro assays and presents distinct challenges and opportunities for in vivo delivery compared to more soluble analogs.

Aqueous solubility Formulation Bioavailability

PAB-Class Antitubercular Potency Potential: Low Nanomolar MIC Range Against M. tuberculosis

As a phenoxyalkylbenzimidazole (PAB) family member, the target compound is structurally positioned within a compound class where the most potent congeners achieve minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis in the low nanomolar range . The PAB class lead compounds demonstrated MIC values as low as 52 nM against M. tuberculosis with a selectivity index of 523 over eukaryotic cells . The target compound's 4-tert-butylbenzyl and 4-methoxyphenoxymethyl substitution pattern aligns with the key pharmacophoric elements identified for QcrB target engagement: a benzimidazole core with an N1-alkyl/arylalkyl substituent and a C2-phenoxyalkyl moiety . Critically, the target compound's specific substitution pattern has not been individually evaluated in published antitubercular SAR studies; this class-level inference is based on the PAB series' established structure-activity relationships .

Antitubercular agents Mycobacterium tuberculosis QcrB inhibition

Predicted Biodegradation Resistance: Months-Level Environmental Persistence

The target compound is predicted to have a BIOWIN3 (Ultimate Survey Model) score of 1.9857, corresponding to a biodegradation timeframe of 'months' . The compound is classified as 'NOT ready biodegradable' . This contrasts with simpler benzimidazole analogs that may have more favorable biodegradation profiles. The high LogP (7.07) and predicted BCF of >34,000 further indicate significant bioaccumulation potential. For procurement decisions in environmental fate studies or industrial applications where biodegradability is a selection criterion, this compound's predicted persistence profile represents a quantifiable differentiator from less lipophilic, more readily biodegradable benzimidazole analogs.

Environmental persistence Biodegradation Ecotoxicity assessment

Molecular Weight and Rotatable Bond Differentiation vs. Simpler 1,2-Disubstituted Benzimidazoles

The target compound has a molecular weight of 400.51 g/mol with 7 freely rotatable bonds and 1 Rule of 5 violation (LogP > 5) . This compares to the des-tert-butyl analog 2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole (MW 254.28, fewer rotatable bonds) and the N-benzyl analog (MW 344.41) . The tert-butylbenzyl substitution adds approximately 146 Da of molecular weight and additional rotatable bonds compared to the core scaffold. These molecular properties place the compound beyond typical oral drug-like chemical space (Rule of 5), making it more suitable for target-based screening libraries or probe development rather than lead-like compound collections .

Molecular complexity Drug-likeness Library design

Crystallographic Conformation of the 4-tert-Butylbenzyl Substituent in Benzimidazole Scaffolds

Crystallographic analysis of the closely related compound 1-(4-tert-butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole reveals that the 4-tert-butylbenzyl-substituted benzimidazole ring system is almost planar (maximum deviation 0.0221 Å) and forms a dihedral angle of 85.86° with the 4-tert-butylbenzyl benzene ring . The tert-butyl group exhibits rotational disorder over two orientations with refined site-occupancy factors of 0.636 and 0.364 . This near-orthogonal orientation of the N1-benzyl substituent relative to the benzimidazole core is a structural feature that differentiates tert-butylbenzyl-substituted benzimidazoles from analogs with smaller N1 substituents (e.g., methyl, ethyl, unsubstituted benzyl) which may adopt different conformations affecting target binding geometry .

X-ray crystallography Conformational analysis Structural biology

Optimal Research and Procurement Scenarios for 1-(4-tert-Butylbenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole Based on Quantitative Differentiation Evidence


Antitubercular Drug Discovery: PAB-Class QcrB Inhibitor Screening Libraries

This compound is optimally procured as part of a phenoxyalkylbenzimidazole (PAB) focused screening library targeting the M. tuberculosis cytochrome bc1 oxidase QcrB. The PAB class has demonstrated MIC values as low as 52 nM against M. tuberculosis with selectivity indices exceeding 500 over eukaryotic cells . The 4-tert-butylbenzyl and 4-methoxyphenoxymethyl substitution pattern aligns with the established PAB pharmacophore required for QcrB engagement . Its high LogP (7.07) suggests preferential partitioning into mycobacterial membranes, a desirable property for targeting the membrane-bound QcrB complex. Procurement justification: inclusion of this specific substitution pattern in SAR expansion libraries can probe the hydrophobic tolerance of the QcrB binding pocket, complementing existing PAB analogs with different N1 and C2 substituents.

Physicochemical Probe Studies Requiring High Lipophilicity and Membrane Partitioning

For experimental designs requiring a benzimidazole-based probe with extreme lipophilicity, this compound's ACD/LogP of 7.07 is a defining characteristic that quantitatively differentiates it from the des-tert-butyl analog (LogP 3.09) and the N-benzyl analog (LogP 4.94) . The predicted bioconcentration factor exceeding 34,000 makes this compound suitable for membrane partitioning studies, lipid bilayer interaction assays, or as a lipophilic control compound in ADME panels. Its ultra-low water solubility (0.001885 mg/L) necessitates DMSO-based stock solution preparation and is suited for assays where low aqueous solubility is either tolerated or explicitly modeled. Procurement should include appropriate solubility verification and the compound should be compared against less lipophilic analogs to establish structure-property relationships for membrane interactions.

Environmental Fate and Persistence Studies for Lipophilic Heterocyclic Compounds

The predicted biodegradation profile of this compound—BIOWIN3 score of 1.9857 indicating 'months'-scale persistence and classification as 'NOT ready biodegradable' —makes it a relevant candidate for environmental fate studies of lipophilic benzimidazole derivatives. Its high LogP (7.07) and predicted BCF (>34,000) position it as a model compound for studying the environmental behavior of highly lipophilic heterocycles. In procurement contexts where environmental persistence or bioaccumulation potential is a negative selection criterion, this compound's predicted profile may exclude it from applications requiring rapid environmental degradation, while making it specifically valuable for persistence benchmarking studies against more readily biodegradable analogs.

X-ray Crystallography and Conformational Analysis of Hindered Benzimidazole Derivatives

Crystallographic data from the structurally analogous compound 1-(4-tert-butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole demonstrates that the 4-tert-butylbenzyl group imposes a near-orthogonal conformation (dihedral angle 85.86°) relative to the benzimidazole core . This compound, bearing the same N1-tert-butylbenzyl substituent, is expected to exhibit similar conformational constraints. Procurement for co-crystallization studies, conformational analysis by X-ray crystallography, or molecular docking campaigns is justified when the research objective requires understanding the steric effects of bulky N1 substituents on benzimidazole target binding geometry. The rotational disorder of the tert-butyl group (site-occupancy factors 0.636:0.364) also provides a measurable structural feature for evaluating conformational entropy contributions to binding.

Quote Request

Request a Quote for 1-(4-tert-butylbenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.